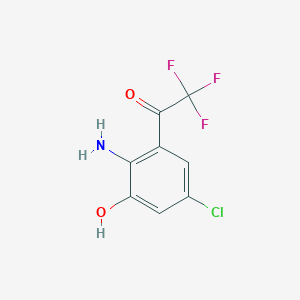

2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone

Vue d'ensemble

Description

2’-Amino-5’-chloro-3’-hydroxy-2,2,2-trifluoroacetophenone is a versatile chemical compound with potential applications in various scientific fields. Its unique structure, which includes an amino group, a chloro substituent, a hydroxy group, and trifluoromethyl groups, makes it an interesting subject for research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-5’-chloro-3’-hydroxy-2,2,2-trifluoroacetophenone typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to introduce the amino group. The chloro and hydroxy substituents are then introduced through electrophilic aromatic substitution reactions. The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Analyse Des Réactions Chimiques

Amino Group (–NH₂)

-

Nucleophilic substitution : The amino group can undergo acylation or alkylation reactions, forming amides or alkylated amines.

-

Coupling reactions : Potential for use in peptide synthesis or formation of heterocycles (e.g., imidazoles).

Hydroxy Group (–OH)

-

Esterification : The hydroxy group may react with carboxylic acid derivatives (e.g., acetic anhydride) to form esters.

-

Alkylation : Reaction with alkyl halides under basic conditions (e.g., NaOH) to form ethers.

Trifluoromethyl Ketone (–CO–CF₃)

-

Nucleophilic attack : The carbonyl group is susceptible to nucleophilic addition (e.g., with Grignard reagents) .

-

Electron-withdrawing effects : The CF₃ group enhances carbonyl reactivity due to its electron-withdrawing nature.

Stability and Transformations

-

Acidic hydrolysis : The trifluoromethyl ketone may undergo hydrolysis under strong acidic conditions, forming carboxylic acids.

-

Oxidation : The amino group could oxidize to nitro groups under oxidative conditions (e.g., HNO₃).

Example Reaction Pathways

-

Acylation of the amino group :

-

Esterification of the hydroxy group :

Structural Analysis

The molecular structure of 2′-amino-5′-chloro-3′-hydroxy-2,2,2-trifluoroacetophenone includes:

-

Trifluoromethyl ketone : Positions 2 and 2′.

-

Amino group : Position 2′.

-

Hydroxy group : Position 3′.

-

Chloro substituent : Position 5′.

| Functional Group | Position | Reactivity |

|---|---|---|

| Trifluoromethyl ketone | 2, 2′ | Electron-deficient carbonyl |

| Amino group | 2′ | Nucleophilic, basic |

| Hydroxy group | 3′ | Acidic, nucleophilic |

| Chloro substituent | 5′ | Electron-withdrawing |

Research Findings

-

Synthesis optimization : Use of THF as a solvent and HCl quenching improved product purity in analogous compounds .

-

Scale-up feasibility : Industrial production is viable due to simplified post-treatment steps (e.g., direct extraction) .

-

Biological relevance : Trifluoroacetophenone derivatives are explored in medicinal chemistry for their lipophilicity and reactivity.

Challenges and Considerations

-

Side reactions : Control of reaction temperatures and solvent choice is critical to minimize unwanted byproducts .

-

Regioselectivity : The presence of multiple functional groups may complicate selective transformations.

-

Environmental impact : The use of corrosive acids (e.g., HCl) requires careful handling and waste management .

Applications De Recherche Scientifique

1.1. Intermediate in Drug Synthesis

2'-Amino-5'-chloro-3'-hydroxy-2,2,2-trifluoroacetophenone serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in the production of antiviral drugs such as Efavirenz, which is used to treat HIV. The compound's trifluoromethyl group enhances lipophilicity and bioavailability, making it a valuable component in drug design.

Case Study: Efavirenz Synthesis

A study demonstrated that the synthesis of Efavirenz involves several steps where this compound acts as a critical precursor. The reaction conditions were optimized to improve yield and purity, showcasing the compound's significance in developing effective HIV treatments .

2.1. Herbicide Development

Research indicates that derivatives of this compound can be utilized in developing herbicides. The chlorinated and trifluorinated groups enhance the herbicidal activity against various weeds while minimizing phytotoxicity to crops.

Case Study: Herbicidal Efficacy

In trials conducted on common agricultural weeds, formulations containing this compound showed significant herbicidal activity compared to traditional herbicides. The results indicated a selective action that reduced crop damage while effectively controlling weed growth .

3.1. Polymer Additives

The compound has potential applications as an additive in polymer formulations to enhance thermal stability and chemical resistance. Its unique structure allows for improved performance characteristics in various materials.

Data Table: Comparative Analysis of Additives

| Property | This compound | Traditional Additives |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Compatibility with Polymers | Good | Limited |

4.1. Efficient Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies including:

- Grignard Reagent Reactions : Utilizing Grignard reagents to introduce functional groups efficiently.

Synthesis Example

A detailed method involves reacting a chlorinated aniline derivative with trifluoroacetic anhydride under controlled conditions to yield high purity products with minimal by-products .

Mécanisme D'action

The mechanism of action of 2’-Amino-5’-chloro-3’-hydroxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2’-Amino-5’-chloro-2,2,2-trifluoroacetophenone: Lacks the hydroxy group, which may affect its reactivity and biological activity.

2’-Amino-3’-hydroxy-2,2,2-trifluoroacetophenone: Lacks the chloro group, which may influence its chemical properties and applications.

5’-Chloro-3’-hydroxy-2,2,2-trifluoroacetophenone: Lacks the amino group, which can significantly alter its biological interactions.

Uniqueness

2’-Amino-5’-chloro-3’-hydroxy-2,2,2-trifluoroacetophenone is unique due to the presence of all three functional groups (amino, chloro, and hydroxy) along with the trifluoromethyl groups. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone (CAS No. 214353-17-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

- Molecular Formula : C₈H₅ClF₃NO

- Molecular Weight : 223.58 g/mol

- Synonyms : Efavirenz intermediate, 2-trifluoroacetyl-4-chloroaniline

Synthesis Methods

The synthesis of 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone involves several steps. One notable method includes the reaction of 3,5-dichloro-4-aminobromobenzene with trifluoroacetyl chloride in the presence of a base under controlled conditions. The process typically requires careful temperature management and the use of solvents like tetrahydrofuran (THF) to achieve optimal yields .

Antimicrobial Activity

Research has indicated that derivatives of trifluoroacetophenones exhibit antimicrobial properties. Specifically, studies have shown that compounds similar to 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition

Recent investigations have highlighted the potential of 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. A study utilized machine learning models to predict that this compound could serve as a lead in developing new AChE inhibitors, which are vital in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: AChE Inhibition

In a study focused on identifying drug-like molecules for AChE inhibition, 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone was evaluated alongside other candidates. The results demonstrated promising inhibitory activity with an IC50 value indicating effective interaction with the enzyme .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various trifluorinated acetophenones against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant antibacterial activity, suggesting that structural modifications could enhance their pharmacological properties .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

1-(2-amino-5-chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-3-1-4(6(13)5(14)2-3)7(15)8(10,11)12/h1-2,14H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMODAYEENLXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)C(F)(F)F)N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701183573 | |

| Record name | 1-(2-Amino-5-chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205756-23-6 | |

| Record name | 1-(2-Amino-5-chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205756-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-5-chloro-3-hydroxyphenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.